molecular formula C12H8ClFN2O2S B2478722 2-Fluorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 879947-99-6

2-Fluorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2478722
CAS No.: 879947-99-6
M. Wt: 298.72
InChI Key: NCPQCAYOHPNLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine-based small molecule characterized by:

  • Pyrimidine core: Substituted at positions 2, 4, and 5.
  • Position 2: Methylsulfanyl (-S-CH₃) group.
  • Position 4: Esterified carboxylate group linked to a 2-fluorophenyl moiety.
  • Position 5: Chlorine atom.

Its structural features, such as the electron-withdrawing fluorine atom on the phenyl ring and the sulfur-containing substituent, may influence its physicochemical properties and reactivity .

Properties

IUPAC Name

(2-fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2S/c1-19-12-15-6-7(13)10(16-12)11(17)18-9-5-3-2-4-8(9)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPQCAYOHPNLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorophenylboronic acid with 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), bases (sodium hydroxide), solvents (dimethylformamide, ethanol).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Amino or thiol-substituted pyrimidine derivatives.

    Oxidation Reactions: Sulfoxide or sulfone derivatives.

    Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

Overview

2-Fluorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a chemical compound characterized by its unique structural features, including a fluorophenyl group, a chloropyrimidine ring, and a methylsulfanyl group. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for the creation of more complex molecules through various chemical reactions, including nucleophilic substitutions and cross-coupling reactions .

Biology

  • Enzyme Inhibition Studies : The unique structural features of this compound make it a candidate for investigating enzyme inhibition. Its ability to interact with specific biological targets can help elucidate mechanisms of action and lead to the discovery of new therapeutic agents .

Medicine

  • Therapeutic Potential : Research has explored this compound for its potential anti-inflammatory and anticancer properties. Its structural components may enhance its efficacy against various cancer cell lines, making it a promising lead compound for drug development aimed at treating specific diseases .

Industry

  • Material Development : In industrial applications, this compound is utilized in creating advanced materials with tailored properties such as enhanced thermal stability or unique electronic characteristics. Its chemical reactivity allows for modifications that can lead to innovative applications in coatings and polymers .

Case Studies

  • Anticancer Activity : In studies evaluating anticancer properties, derivatives of pyrimidine compounds similar to this compound have shown significant cytotoxic effects against various human cancer cell lines. These studies highlight the potential for developing new therapeutic agents based on this compound's structure .
  • Enzyme Interaction : Research has demonstrated that compounds with similar structural motifs exhibit enzyme inhibition capabilities, suggesting that this compound could be effective in modulating enzyme activity relevant to disease pathways .

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and chloropyrimidine groups can bind to active sites or allosteric sites on proteins, modulating their activity. The methylsulfanyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
2-Fluorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate* C₁₃H₉ClFN₂O₂S ~311.5 5-Cl, 2-SMe, 4-COO-2-fluorophenyl Inferred formula; aryl ester enhances lipophilicity .
4-Chloro-3,5-dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate C₁₄H₁₂Cl₂N₂O₂S 358.77 5-Cl, 2-SMe, 4-COO-4-chloro-3,5-dimethylphenyl Bulkier aryl group may reduce solubility .
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine-5-carboxylate C₁₄H₁₄ClN₃O₂S₂ 375.91 4-S-(2-chlorophenyl), 2-SMe, 5-COOEt Alkyl ester (Et) increases flexibility; dual sulfur substituents .
2-Fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate C₁₄H₁₂ClFN₂O₄S 358.77 5-Cl, 2-SO₂Pr, 4-COO-2-fluorophenyl Sulfonyl group enhances polarity and metabolic stability .
SBI-115: Mtolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate C₁₅H₁₄ClN₂O₄S ~362.8 5-Cl, 2-SO₂Et, 4-COO-Mtolyl (methyl-substituted phenyl) Sulfonyl group improves oxidative stability .
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide C₂₀H₁₇ClF N₄O₃S₂ ~486.9 5-Cl, 2-S-CH₂(4-FC₆H₄), 4-CONH-(CH₂)₂-(4-SO₂NH₂C₆H₄) Carboxamide and sulfamoyl groups enhance hydrogen-bonding potential .

Key Observations:

Substituent Effects :

  • Sulfanyl (-SMe) vs. Sulfonyl (-SO₂R) : Sulfonyl groups (e.g., in ) increase polarity and oxidative stability compared to sulfanyl analogs.
  • Aryl Esters : The 2-fluorophenyl ester (target compound) offers moderate lipophilicity, while bulkier aryl groups (e.g., 4-chloro-3,5-dimethylphenyl in ) may reduce solubility.
  • Alkyl vs. Aryl Esters : Ethyl esters (e.g., ) are more flexible but less stable under acidic/basic conditions than aryl esters.

Molecular Weight Trends :

  • The target compound (~311.5 g/mol) is lighter than analogs with sulfonyl groups (~358–375 g/mol) due to the absence of oxygen-rich substituents.

Biological Activity

2-Fluorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound has been investigated for various biological activities, including enzyme inhibition, anticancer properties, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C12_{12}H8_8ClFN2_2O2_2S
  • Molecular Weight : 298.72 g/mol
  • CAS Number : 879947-99-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's fluorophenyl and chloropyrimidine moieties facilitate binding to active sites or allosteric sites on proteins, modulating their activity. The methylsulfanyl group enhances binding affinity and specificity, potentially influencing pharmacokinetics and pharmacodynamics.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The IC50_{50} values for these cell lines were reported as follows:

Cell Line IC50_{50} (µM)
A54940.54
Caco-229.77

These results suggest that the presence of the chloro group enhances the compound's anticancer efficacy compared to other similar compounds .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. It may inhibit key enzymes involved in cancer progression or inflammation. For example, studies indicate that it can inhibit thymidylate synthase, a critical enzyme in DNA synthesis, which is often overexpressed in cancer cells .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific cytokines or signaling molecules involved in inflammation .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, against multiple cancer cell lines. The compound exhibited promising results with lower IC50_{50} values compared to standard chemotherapeutics .
  • Enzyme Interaction Studies : Research involving enzyme kinetics demonstrated that the compound effectively inhibits thymidylate synthase at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer drugs .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups, indicating its therapeutic potential in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.